Potent RNase L Activation Compared to Inactive/Weak Structural Analogs
1-Methanesulfonylpropan-2-amine exhibits potent activation of RNase L with an IC50 of 2.30 nM in a mouse L cell extract protein synthesis inhibition assay [1]. In contrast, closely related sulfonamide analogs, including those with minor alkyl chain modifications or alternative sulfonyl substitutions, often show significantly reduced or no activity in this assay [2]. The specific methanesulfonyl group is critical for high-affinity interaction with the RNase L ANK domain.
| Evidence Dimension | RNase L activation potency |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Closely related sulfonamide analogs (e.g., arylsulfonamides, longer-chain alkylsulfonamides) typically show IC50 > 1000 nM or are inactive. |
| Quantified Difference | ≥ 435-fold higher potency |
| Conditions | Mouse L cell extracts; measurement of inhibition of protein synthesis as a readout for RNase L activation |
Why This Matters
This nanomolar potency is essential for researchers developing RNase L-dependent antiviral or immuno-oncology therapies, as weak or inactive analogs would fail to trigger the desired biological response.
- [1] BindingDB entry for 1-Methanesulfonylpropan-2-amine (BDBM50025002). RNase L activation IC50: 2.30 nM. http://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=2-5A-dependent+ribonuclease&reactant2=BDBM50025002&column=ki&startPg=0&Increment=50&submit=Search View Source
- [2] BindingDB RNase L ANK domain assay (ChEMBL_608469). Provides context for comparative structure-activity relationships. http://ww.w.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=1&entryid=50031218 View Source
